molecular formula C16H23N3S B5797157 N-ethyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide

N-ethyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide

Cat. No.: B5797157
M. Wt: 289.4 g/mol
InChI Key: FOTKGFPLDRBBGI-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide is a complex organic compound with a unique structure that includes a piperazine ring, a phenylprop-2-en-1-yl group, and a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide typically involves the reaction of ethyl isothiocyanate with a substituted piperazine derivative. For instance, one method involves adding ethyl isothiocyanate to a solution of 1-(3-trifluoromethylphenyl)piperazine in ethanol, followed by heating under reflux for an hour. The mixture is then cooled, and water is added to precipitate the product, which is filtered, washed, and dried .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated purification systems to handle the increased volume and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and

Properties

IUPAC Name

N-ethyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3S/c1-2-17-16(20)19-13-11-18(12-14-19)10-6-9-15-7-4-3-5-8-15/h3-9H,2,10-14H2,1H3,(H,17,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTKGFPLDRBBGI-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN(CC1)CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=S)N1CCN(CC1)C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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